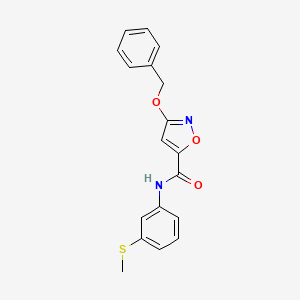
3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, such as the compound , often involves strategic approaches to incorporate the isoxazole ring into the molecular framework. For instance, one-pot synthesis methods have been developed for 3-methylisoxazole-5-carboxamides, showcasing the adaptability and efficiency of synthetic strategies in creating complex structures from simpler precursors (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often elucidated using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the crystal lattice. For example, studies have revealed the crystal and molecular structure of related compounds, highlighting the importance of intermolecular hydrogen bonds and supramolecular self-assembly in stabilizing these structures (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of compounds structurally related to 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide has led to significant advancements. For instance, Sailaja Rani Talupur and colleagues synthesized a series of compounds by condensing 3-((3,4-dimethoxy benzylidine)amino)thiophene-2-carboxamide with sodium azide in Tetrahydrofuron, which were then characterized by various analytical methods and evaluated for antimicrobial activity through molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, N. Lisowskaya and colleagues reported on the thermal decarbonylation of certain carboxylates leading to novel compounds, the structures of which were confirmed by X-ray crystallography, showcasing a methodological approach to synthesizing structurally complex molecules (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).
Biological Activity
The exploration of biological activities of compounds related to 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide has also been extensive. C. Altuğ and colleagues synthesized benzenesulfonamide-containing isoxazole compounds and evaluated them for their inhibitory properties against human carbonic anhydrase isoforms, revealing potent inhibitory activities against specific isoforms which are drug targets for conditions like glaucoma and neuropathic pain (Altuğ et al., 2017). A. Hebishy and colleagues developed benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza (H5N1), indicating the potential of these compounds in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antioxidant Properties
Further investigations into the antimicrobial and antioxidant properties of structurally related compounds have been conducted. A study by Wang and colleagues on novel benzo[d]isothiazol-3(2H)-ones demonstrated favorable antimicrobial activity, highlighting the potential use of these compounds in antimicrobial applications (Wang et al., 2012). Additionally, N. Shruthi and colleagues synthesized novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrid molecules, which exhibited potent antimicrobial activities and were also effective against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Shruthi et al., 2016).
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-24-15-9-5-8-14(10-15)19-18(21)16-11-17(20-23-16)22-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPSRCEFWMVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)

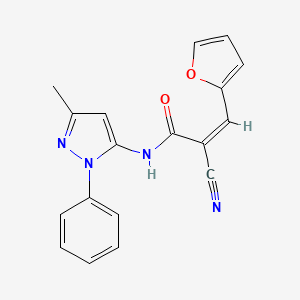

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)
![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)
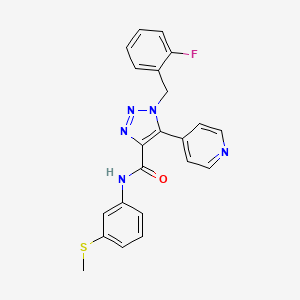
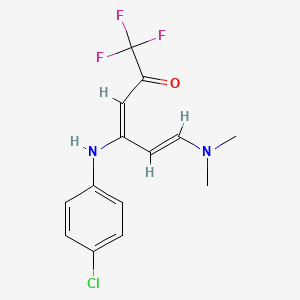
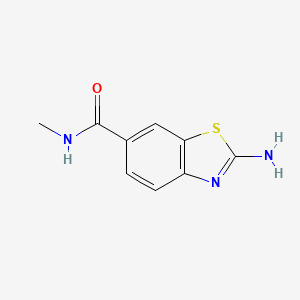
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)


